Sodium bromoacetate
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Overview
Description
Sodium bromoacetate is an organic compound with the chemical formula CH₂BrCOONa. It is a white crystalline solid that is highly soluble in water and has a pungent odor. This compound is an organometallic salt and is often used as a bromination reagent in organic synthesis to introduce halogen atoms into molecular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium bromoacetate is typically prepared by reacting sodium acetate with hydrogen bromide. The reaction proceeds as follows: [ \text{CH₃COONa} + \text{HBr} \rightarrow \text{CH₂BrCOONa} + \text{H₂O} ] This reaction is carried out under controlled conditions to ensure the complete conversion of sodium acetate to this compound .
Industrial Production Methods: In industrial settings, this compound can be produced by the bromination of acetic acid using bromine in the presence of acetic anhydride and pyridine. The reaction mixture is heated to boiling, and bromine is added gradually until the reaction is complete. The resulting bromoacetic acid is then neutralized with sodium hydroxide to form this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted acetic acid derivatives.
Hydrolysis: this compound can be hydrolyzed to produce bromide and sodium acetate.
Oxidation and Reduction: While this compound itself is not typically involved in oxidation-reduction reactions, it can participate in reactions where it acts as a source of bromine or acetate ions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an aqueous or organic solvent.
Hydrolysis: This reaction occurs readily in the presence of water.
Oxidation and Reduction: Specific conditions depend on the nature of the reaction and the desired products.
Major Products:
Nucleophilic Substitution: Substituted acetic acid derivatives.
Hydrolysis: Bromide and sodium acetate.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
Sodium bromoacetate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a bromination reagent to introduce bromine atoms into organic molecules.
Agrochemical Industry: Utilized in the synthesis of various agrochemicals.
Pharmaceutical Industry: Employed in the preparation of pharmaceutical intermediates and active ingredients.
Dyestuff Industry: Used in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of sodium bromoacetate involves its ability to act as a bromination reagent. The bromine atom in this compound is highly reactive and can readily participate in nucleophilic substitution reactions. This reactivity allows this compound to introduce bromine atoms into organic molecules, thereby modifying their chemical properties .
Comparison with Similar Compounds
Sodium chloroacetate (CH₂ClCOONa): Similar to sodium bromoacetate but contains a chlorine atom instead of a bromine atom.
Sodium iodoacetate (CH₂ICOOna): Contains an iodine atom instead of a bromine atom.
Comparison:
Reactivity: this compound is more reactive than sodium chloroacetate due to the higher reactivity of the bromine atom compared to chlorine. Sodium iodoacetate is even more reactive than this compound due to the larger size and lower bond dissociation energy of the iodine atom.
Applications: While all three compounds are used as halogenation reagents, this compound is preferred in situations where moderate reactivity is desired. .
Properties
CAS No. |
1068-52-6 |
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Molecular Formula |
C2H3BrNaO2 |
Molecular Weight |
161.94 g/mol |
IUPAC Name |
sodium;2-bromoacetate |
InChI |
InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5); |
InChI Key |
QKRAOTCLMXZGQF-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])Br.[Na+] |
Isomeric SMILES |
C(C(=O)[O-])Br.[Na+] |
Canonical SMILES |
C(C(=O)O)Br.[Na] |
Key on ui other cas no. |
1068-52-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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